(2-methoxy-1,3-oxazol-5-yl)methanol (2-methoxy-1,3-oxazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.: 2416718-81-3
VCID: VC12009158
InChI: InChI=1S/C5H7NO3/c1-8-5-6-2-4(3-7)9-5/h2,7H,3H2,1H3
SMILES: COC1=NC=C(O1)CO
Molecular Formula: C5H7NO3
Molecular Weight: 129.11 g/mol

(2-methoxy-1,3-oxazol-5-yl)methanol

CAS No.: 2416718-81-3

Cat. No.: VC12009158

Molecular Formula: C5H7NO3

Molecular Weight: 129.11 g/mol

* For research use only. Not for human or veterinary use.

(2-methoxy-1,3-oxazol-5-yl)methanol - 2416718-81-3

Specification

CAS No. 2416718-81-3
Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
IUPAC Name (2-methoxy-1,3-oxazol-5-yl)methanol
Standard InChI InChI=1S/C5H7NO3/c1-8-5-6-2-4(3-7)9-5/h2,7H,3H2,1H3
Standard InChI Key LIFKTNCXBPSYTQ-UHFFFAOYSA-N
SMILES COC1=NC=C(O1)CO
Canonical SMILES COC1=NC=C(O1)CO

Introduction

(2-Methoxy-1,3-oxazol-5-yl)methanol is a heterocyclic compound characterized by the presence of an oxazole ring, which consists of nitrogen and oxygen atoms. This compound features a methoxy group and a methanol group attached to the oxazole moiety, contributing to its potential reactivity and biological activity. The molecular formula for (2-methoxy-1,3-oxazol-5-yl)methanol is C5H7NO3, with a molecular weight of approximately 129.11 g/mol .

Structural Information

  • Molecular Formula: C5H7NO3

  • SMILES: COC1=NC=C(O1)CO

  • InChI: InChI=1S/C5H7NO3/c1-8-5-6-2-4(3-7)9-5/h2,7H,3H2,1H3

  • InChIKey: LIFKTNCXBPSYTQ-UHFFFAOYSA-N

  • CAS Number: 2416718-81-3

Synthesis and Chemical Reactions

The synthesis of (2-methoxy-1,3-oxazol-5-yl)methanol can be approached through various methods, although detailed procedures are not widely documented. Generally, compounds with oxazole rings can undergo oxidation, reduction, and substitution reactions under controlled conditions to form diverse derivatives.

Biological Activities

Although specific biological activities of (2-methoxy-1,3-oxazol-5-yl)methanol have not been extensively studied, related compounds with oxazole rings have shown antimicrobial, anti-inflammatory, and anticancer properties. These activities are often attributed to the unique structural features of the oxazole ring, which facilitate interactions with biological targets.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(5-Methoxy-1,3-oxazol-2-yl)methanolMethoxy group on oxazole ringAntimicrobial, anti-inflammatory, anticancer
5-MethylisoxazoleMethyl group at position 5Distinct biological activities
2-(Methoxyphenyl) oxazoleSubstituted phenyl groupEnhanced solubility and reactivity

Future Research Directions

Further research is needed to explore the specific biological activities and potential applications of (2-methoxy-1,3-oxazol-5-yl)methanol. This could involve detailed interaction studies with biological receptors and enzymes to elucidate its mechanism of action and guide future drug design efforts.

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